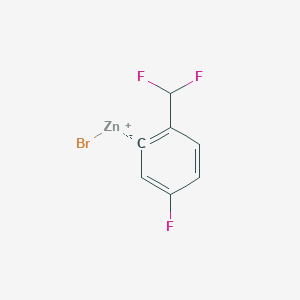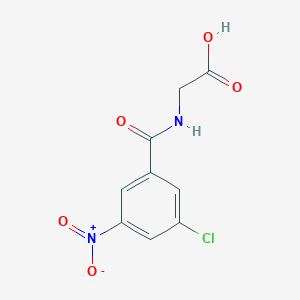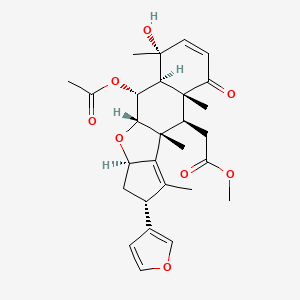
6-Acetylnimbandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylnimbandiol typically involves the acetylation of nimbandiol, a naturally occurring limonoid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 6-OH position .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of nimbandiol from neem seeds followed by its chemical modification. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain a crude extract, which is then purified using chromatographic techniques. The purified nimbandiol is then subjected to acetylation to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Acetylnimbandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Acetylnimbandiol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying limonoid chemistry and for developing synthetic methodologies.
Biology: Its role as a tyrosinase inhibitor makes it valuable in studies related to melanin production and pigmentation disorders.
Industry: It can be used in the development of skin-whitening agents and other cosmetic products.
Mécanisme D'action
The mechanism of action of 6-Acetylnimbandiol involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, this compound effectively reduces melanin production. Additionally, it inhibits the expression of MITF (Microphthalmia-associated transcription factor), which is a key regulator of melanogenesis . This dual action makes it a potent antimelanogenic agent.
Comparaison Avec Des Composés Similaires
Nimbandiol: The parent compound from which 6-Acetylnimbandiol is derived.
Azadirachtin: Another limonoid found in neem with insecticidal properties.
Gedunin: A limonoid with anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its specific acetylation at the 6-OH position, which enhances its tyrosinase inhibitory activity compared to its parent compound, nimbandiol. This selective acetylation also contributes to its non-cytotoxic nature, making it suitable for use in various biomedical applications .
Propriétés
Numéro CAS |
1281766-66-2 |
|---|---|
Formule moléculaire |
C28H34O8 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-4-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |
InChI |
InChI=1S/C28H34O8/c1-14-17(16-8-10-34-13-16)11-18-22(14)28(5)19(12-21(31)33-6)27(4)20(30)7-9-26(3,32)24(27)23(25(28)36-18)35-15(2)29/h7-10,13,17-19,23-25,32H,11-12H2,1-6H3/t17-,18-,19-,23-,24+,25-,26-,27+,28-/m1/s1 |
Clé InChI |
PWFKLZWNGVGKBA-WETHXUPTSA-N |
SMILES isomérique |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)O)C)CC(=O)OC)C |
SMILES canonique |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)O)C)CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


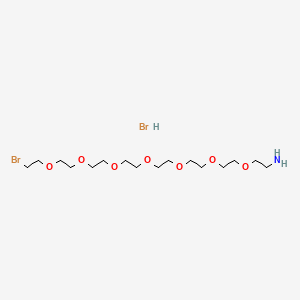
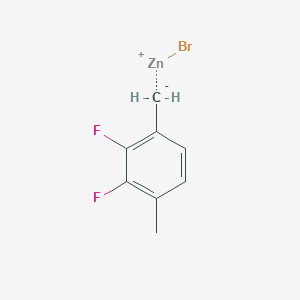
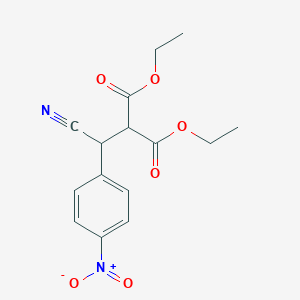
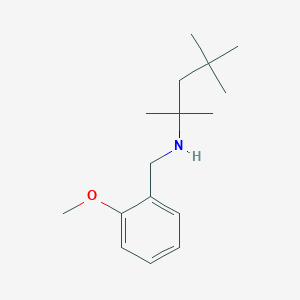
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
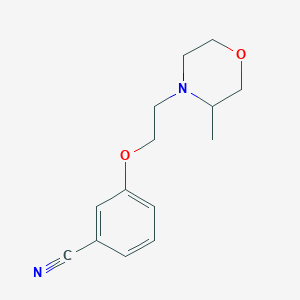
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)

![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
